Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate
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Overview
Description
“Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate” is a chemical compound that is likely related to the class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest in medicinal chemistry . Various methods for the synthesis of pyrimidines have been described . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines .Molecular Structure Analysis
The molecular structure of “Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate” is likely to be complex due to the presence of the pyrimidine core and the benzyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
Pyrimidines are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and can also undergo electrophilic substitution reactions . The specific reactions that “Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate” might undergo would depend on the exact structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate” would depend on its exact molecular structure. Pyrimidines are generally soluble in water and other polar solvents .Scientific Research Applications
Anti-Inflammatory Properties
Pyrimidines, including derivatives like Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate , exhibit anti-inflammatory effects. These compounds inhibit the expression and activity of key inflammatory mediators, such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . Researchers have identified numerous pyrimidines with potent anti-inflammatory properties. Further exploration of structure–activity relationships (SARs) can guide the synthesis of novel analogs with enhanced anti-inflammatory activity and minimal toxicity.
Safety And Hazards
Future Directions
The future directions for research on “Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate” and related compounds could include further exploration of their synthesis, characterization, and potential pharmacological applications . Given the wide range of biological activities exhibited by pyrimidine derivatives, these compounds could be promising candidates for the development of new drugs .
properties
IUPAC Name |
benzyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-12-6-11(16-9-17-12)14(20)15-7-13(19)21-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,15,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXSGMVXPGRUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate |
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